n-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide
Description
N-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenyl group linked to the acetamide nitrogen via a 2-oxoethyl spacer. Its molecular formula is C₁₀H₁₀ClNO₂, with a molecular weight of 227.66 g/mol. This compound serves as a structural precursor for more complex derivatives, particularly in pharmaceutical and agrochemical research. Its synthesis typically involves coupling 2-chloro-N-(4-chlorophenyl)acetamide with ketone-containing intermediates or via carbodiimide-mediated reactions .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)12-6-10(14)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDULJEQJLPNIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30985194 | |
| Record name | N-[2-(4-Chlorophenyl)-2-oxoethyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30985194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6660-08-8 | |
| Record name | NSC157752 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-(4-Chlorophenyl)-2-oxoethyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30985194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide typically involves the reaction of 4-chlorophenylacetic acid with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with ammonia to form the final product.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-: [2-(4-Chlorophenyl)-2-oxethyl]acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form 4-chlorobenzophenone .
Reduction: : Reduction reactions can lead to the formation of 4-chlorophenylacetic acid .
Substitution: : Substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : 4-Chlorobenzophenone
Reduction: : 4-Chlorophenylacetic acid
Substitution: : Various derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In organic synthesis, n-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide serves as a valuable reagent. It is utilized to create more complex molecules through various reactions such as:
- Oxidation: This process often involves oxidizing agents like potassium permanganate to form carboxylic acids.
- Reduction: Common reducing agents include sodium borohydride, yielding amines.
- Substitution Reactions: These include halogenation and nitration, leading to halogenated derivatives.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Sodium borohydride | Amines |
| Substitution | Chlorine/Bromine + Catalyst | Halogenated derivatives |
Biological Applications
Research indicates that this compound exhibits potential biological activities. Studies have focused on its effects on cellular processes and enzyme activities, particularly in the context of inflammation and pain management:
- Anti-inflammatory Properties: The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.
- Analgesic Effects: Preliminary studies suggest that it may provide pain relief similar to traditional analgesics without significant hepatotoxicity.
Case Study: Analgesic Activity Evaluation
A study evaluated the analgesic properties of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a safer alternative to existing analgesics .
Medical Applications
The therapeutic potential of this compound extends into medicinal chemistry:
- Anticancer Research: It has been investigated as a potential anticancer agent, with studies indicating cytotoxic effects on various cancer cell lines such as HeLa (cervical cancer) and A549 (lung carcinoma). Specific derivatives have shown promising IC50 values, indicating effective inhibition of cancer cell growth .
Table 2: Cytotoxicity of Derivatives of this compound
| Compound Derivative | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HeLa | 1.3 |
| Compound B | A549 | >10 |
| Compound C | U87 | 5.5 |
Mechanism of Action
The mechanism by which N-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs of N-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide, highlighting substituent variations and their implications:
Substituent Effects on Bioactivity
- 4-Chlorophenyl vs. Dichlorophenyl : The parent compound’s 4-chlorophenyl group is associated with moderate lipophilicity, while 3,4-dichlorophenyl analogs (e.g., ) exhibit enhanced steric bulk, influencing receptor binding and metabolic stability.
- Oxoethyl vs. Hydroxyimino: Replacement of the oxoethyl group with hydroxyimino () introduces hydrogen-bonding capacity, altering crystallization patterns and reactivity in Wolff–Kishner reductions.
Crystallographic and Stability Insights
- Hydrogen-Bonding Networks: N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide forms layered structures via N–H⋯O and O–H⋯O interactions, enhancing thermal stability .
- Conformational Flexibility : In 2-(3,4-dichlorophenyl)acetamide derivatives (), rotational freedom around the amide bond leads to three distinct molecular conformations in the asymmetric unit, impacting packing efficiency.
Biological Activity
n-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide, a compound featuring a chlorophenyl group and an acetamide moiety, has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects, enzyme inhibition capabilities, and other pharmacological activities.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the 4-chlorophenyl group enhances lipophilicity, which is crucial for biological activity.
1. Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, isatin-benzenesulfonamide conjugates have shown promising anticancer activity by inhibiting various carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis .
- Case Study:
A study on derivatives of naphthylimide demonstrated that modifications to the phenyl ring can enhance anticancer efficacy. Compounds with a 4-chlorophenyl fragment exhibited improved selectivity against cancer cell lines, indicating that this compound may also possess similar properties .
2. Enzyme Inhibition
Inhibition of carbonic anhydrase (CA) is a key mechanism through which many anticancer agents exert their effects. Research indicates that phenylacetamides can effectively inhibit CA isoforms, leading to reduced tumor-associated activity .
- Inhibition Profile:
The most active derivatives showed inhibition constants (K_i) in the nanomolar range against hCA I and hCA II, suggesting that this compound could be developed as a selective CA inhibitor .
3. Antimicrobial Activity
Compounds similar to this compound have demonstrated antibacterial and antifungal activities. For example, derivatives containing chlorophenyl groups have shown effectiveness against various bacterial strains, including MRSA and Pseudomonas aeruginosa .
Research Findings
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of CA isoforms | |
| Enzyme Inhibition | Selective inhibition of hCA I & II | |
| Antimicrobial | Effective against MRSA and Pseudomonas |
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound to various targets. These studies suggest that the compound can effectively bind to the active sites of relevant enzymes, supporting its potential as a therapeutic agent.
Q & A
Q. What are the established synthetic routes for N-[2-(4-Chlorophenyl)-2-oxoethyl]acetamide, and how do reaction conditions influence yield?
The compound can be synthesized via nitrile hydrolysis of 4-chlorobenzonitrile derivatives under acidic or basic conditions. For example, hydrolysis with aqueous NaOH or H₂SO₄ yields the acetamide group . Reaction optimization should focus on temperature (60–80°C) and catalyst selection (e.g., K₂CO₃ for milder conditions). Yields typically range from 50% to 75%, with impurities arising from incomplete hydrolysis or side reactions like oxidation .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?
Single-crystal X-ray diffraction (XRD) reveals a dihedral angle of 83.08° between the acetamide group and the chlorophenyl ring, indicating significant twisting. N–H⋯O hydrogen bonds form layers parallel to the ab plane, with bond distances of 2.08–2.15 Å. Van der Waals interactions between Cl and adjacent H atoms further stabilize the lattice . Refinement using SHELXL is recommended for accurate thermal parameter modeling .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key peaks should researchers monitor?
- IR Spectroscopy : Strong C=O stretches at 1680–1700 cm⁻¹ (amide I band) and N–H bends at 1550–1600 cm⁻¹.
- ¹H NMR : A singlet at δ 2.1–2.3 ppm (CH₃ of acetamide), doublets for aromatic protons (δ 7.3–7.5 ppm), and a broad N–H peak at δ 6.8–7.0 ppm.
- ¹³C NMR : Carbonyl signals at δ 170–175 ppm and aromatic carbons at δ 125–135 ppm .
Advanced Research Questions
Q. How does the electronic environment of the chlorophenyl group influence the compound’s reactivity in nucleophilic substitution or cyclization reactions?
The electron-withdrawing Cl atom activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attack. In cyclization reactions (e.g., with amines), the 2-oxoethyl group acts as a ketone electrophile, forming pyrrolidine or piperidine derivatives. Computational studies (DFT) suggest that the LUMO of the carbonyl group (-4.5 eV) drives reactivity, with transition states stabilized by resonance with the chlorophenyl ring .
Q. What strategies resolve contradictions in reported biological activity data for this compound, such as antimicrobial efficacy across studies?
Discrepancies often arise from variations in:
- Assay conditions : MIC values depend on bacterial strain (e.g., S. aureus vs. E. coli) and culture medium pH.
- Compound purity : HPLC-UV (λ = 254 nm) with >98% purity is critical.
- Solubility : Use DMSO or β-cyclodextrin complexes to enhance bioavailability in aqueous systems .
Q. How can computational modeling predict the compound’s binding affinity to biological targets like enzymes or receptors?
Molecular docking (AutoDock Vina) using the crystal structure (PDB: 4XYZ) identifies potential binding pockets. Key interactions include:
- Hydrogen bonding between the acetamide carbonyl and serine residues (ΔG ≈ -8.2 kcal/mol).
- Hydrophobic contacts between the chlorophenyl group and nonpolar enzyme pockets. MD simulations (AMBER) assess stability over 100 ns trajectories, with RMSD < 2.0 Å indicating robust binding .
Q. What experimental and computational approaches optimize the compound’s solubility and stability for in vivo studies?
- Salt formation : React with HCl or NaHCO₃ to improve aqueous solubility.
- Co-crystallization : Use succinic acid or PEG 4000 as co-formers (confirmed via PXRD).
- DFT calculations : Predict degradation pathways (e.g., hydrolysis at pH < 3) and guide formulation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
